Specific Optical Rotation: Definitive Chiral Fingerprint for (S)-Enantiomer Procurement
The (S)-1-Boc-pyrrolidine-3-carboxylic acid exhibits a specific optical rotation [α]/D of +15.0° (c = 0.5% in chloroform) , directly opposite in sign and magnitude to its (R)-enantiomer, which registers -15.0° under identical solvent and concentration conditions . The racemic mixture, 1-Boc-pyrrolidine-3-carboxylic acid (CAS 59378-75-5), displays an optical rotation of 0.033° (c=0.01g/ml CHCl₃), effectively zero, confirming its non-chiral bulk nature . This quantitative chiral parameter serves as the primary quality control metric for verifying enantiomeric integrity prior to use in stereospecific transformations.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | +15.0° (c = 0.5%, CHCl₃) |
| Comparator Or Baseline | (R)-enantiomer: -15.0° (c = 0.5%, CHCl₃); Racemate: 0.033° (c=0.01g/ml, CHCl₃) |
| Quantified Difference | Δ 30.0° between enantiomers; target differs from racemate by ~+14.967° |
| Conditions | c = 0.5% in chloroform, 589 nm (sodium D-line) |
Why This Matters
This polarimetric data provides a rapid, non-destructive identity confirmation, ensuring the correct enantiomer is used in stereoselective syntheses where diastereomeric outcomes dictate biological activity.
